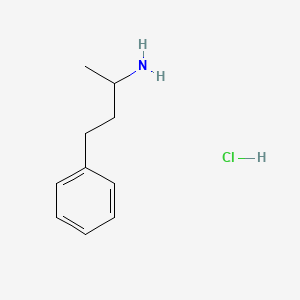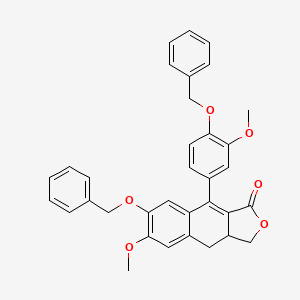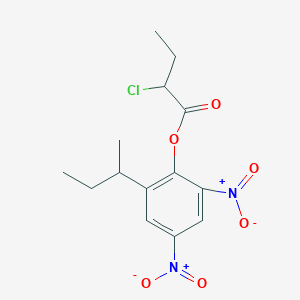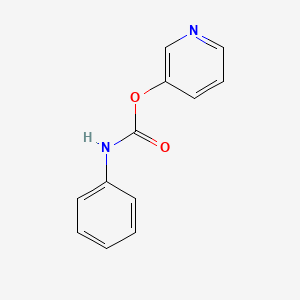
Citric acid, tin(II)salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Citric acid, tin(II) salt, also known as stannous citrate, is a chemical compound with the formula C6H6O7Sn. This compound is formed by the reaction of citric acid with tin(II) ions. Citric acid is a weak organic acid commonly found in citrus fruits, while tin(II) ions are derived from tin, a post-transition metal. The combination of these two components results in a compound that has unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of citric acid, tin(II) salt typically involves the reaction of citric acid with a tin(II) salt, such as tin(II) chloride. The reaction can be represented as follows: [ \text{C6H8O7} + \text{SnCl2} \rightarrow \text{C6H6O7Sn} + 2\text{HCl} ] This reaction is usually carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of citric acid, tin(II) salt may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of an inorganic base, such as sodium hydroxide, to facilitate the reaction between citric acid and a tin(II) salt . The process may also include steps for purification and quality control to meet industrial standards.
化学反応の分析
Types of Reactions: Citric acid, tin(II) salt can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The tin(II) ion can be replaced by other metal ions in complexation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Complexation agents like ethylenediaminetetraacetic acid (EDTA) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) compounds.
Reduction: Reduced organic compounds.
Substitution: Metal-citrate complexes
科学的研究の応用
Citric acid, tin(II) salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a catalyst in organic synthesis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antimicrobial agent.
Industry: Utilized in electroplating, as a stabilizer in food products, and in the production of tin-based materials .
作用機序
The mechanism by which citric acid, tin(II) salt exerts its effects is primarily through its ability to chelate metal ions. The citric acid component binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. Additionally, the reducing properties of the tin(II) ion can facilitate redox reactions, contributing to its effectiveness in various applications .
類似化合物との比較
- Tin(II) chloride (SnCl2)
- Tin(II) sulfate (SnSO4)
- Tin(II) oxalate (C2O4Sn)
- Tin(II) pyrophosphate (P2O7Sn)
- Tin(II) acetylacetonate (C5H7O2Sn)
Comparison: Citric acid, tin(II) salt is unique due to its combination of citric acid and tin(II) ions, which imparts both chelating and reducing properties. Unlike other tin(II) compounds, stannous citrate is particularly effective in applications requiring metal ion chelation and stabilization, such as in food preservation and radiopharmaceuticals .
特性
CAS番号 |
5077-53-2 |
|---|---|
分子式 |
C6H8O7Sn |
分子量 |
310.83 g/mol |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChIキー |
IOVSQAQVXZOFTD-UHFFFAOYSA-N |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)



![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-(4-bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11964091.png)
![Ethyl 2-[3-hydroxy-5-(4-isopropylphenyl)-4-(3-methyl-4-propoxybenzoyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11964096.png)
![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)

